5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 213.62 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5 (8 (12)13)3-7 (6)11;/h1-4H,9H2, (H,12,13);1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of New 5-R-aminoazolo[1,5-a]pyrimidin-7-ones
A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines was developed . The use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid made it possible to introduce a substituted amino group into position 5 of azolo[1,5-a]-pyrimidines without the use of severe conditions and palladium catalysts .
Antiviral Applications
Azolo[1,5-a]pyrimidines, which include 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride, have been found to have antiviral properties .
Antibacterial Applications
These compounds have also been found to have antibacterial properties .
Antiplatelet Activity
Azolo[1,5-a]pyrimidines have been found to have antiplatelet activity .
Sedative Action
These compounds have been found to have sedative action .
Activity Against Diabetes Mellitus
Azolo[1,5-a]pyrimidines have been found to have activity against diabetes mellitus .
Activity Against Alzheimer’s Disease
These compounds have been found to have activity against Alzheimer’s disease .
Antitumor Activity
Azolo[1,5-a]pyrimidines are analogs of activators of the p53 protein acting as a suppressor of formation of tumor cells . These compounds can also be used as inhibitors of various enzymes involved in the proliferation of malignant cells, such as casein kinase 2 (CK2), phosphoinositide 3-kinase (PI3K), and methionine aminopeptidase 2 (MetAP-2) .
Safety and Hazards
properties
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13;/h1-4H,9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCLFBBQOWXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
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